4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol
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Overview
Description
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-aminoacetophenone with hydrazine hydrate to form 4-amino-1-methyl-1H-pyrazole. This intermediate is then subjected to a coupling reaction with phenol under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts such as sodium acetate and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted phenolic compounds, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)phenol.
4-(4-Nitro-1-methyl-1H-pyrazol-5-yl)phenol: An oxidized derivative with different biological activities.
4-(4-Hydroxy-1-methyl-1H-pyrazol-5-yl)phenol:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its amino and phenolic groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(4-amino-2-methylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-13-10(9(11)6-12-13)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
InChI Key |
WPNDPIUNWBTUGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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